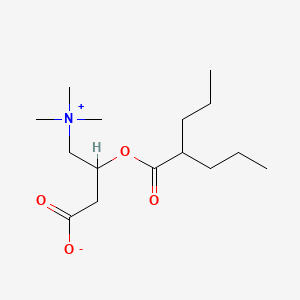
Valproylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valproylcarnitine, also known as this compound, is a useful research compound. Its molecular formula is C15H29NO4 and its molecular weight is 287.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Management of Valproic Acid-Induced Toxicity
Valproylcarnitine has been investigated for its role in alleviating the toxic effects of valproic acid. Studies have shown that administration of L-carnitine can significantly reduce markers of liver damage in cases of acute valproic acid toxicity. For example, a study found that co-administration of L-carnitine with valproic acid decreased serum levels of aspartate aminotransferase and alanine aminotransferase, which are indicators of liver injury .
Table 1: Effects of L-Carnitine on Liver Enzymes in Valproic Acid Toxicity
| Treatment Group | Aspartate Aminotransferase (AST) | Alanine Aminotransferase (ALT) |
|---|---|---|
| Control | Normal Levels | Normal Levels |
| Valproic Acid Only | Elevated | Elevated |
| Valproic Acid + L-Carnitine | Decreased | Decreased |
Hyperammonemia Management
This compound has also been studied for its efficacy in managing hyperammonemia, a common side effect associated with valproic acid therapy. Clinical evidence suggests that L-carnitine supplementation can help lower serum ammonia levels in patients experiencing hyperammonemia due to chronic valproate therapy or acute overdose .
Case Study Example:
A case report documented a patient who developed severe hyperammonemia after starting valproic acid therapy. The introduction of L-carnitine resulted in a marked decrease in serum ammonia levels, demonstrating its potential utility in clinical practice .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. In experimental models, L-carnitine has been shown to decrease lipid peroxidation and enhance antioxidant defenses, which could be beneficial for patients undergoing treatment with valproic acid .
Propiedades
Fórmula molecular |
C15H29NO4 |
|---|---|
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3 |
Clave InChI |
FJMHZSLUVROGSY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Sinónimos |
valproylcarnitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















